



SPECT imaging applications of sigma-2 radioligands

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Compound of Interest		
Compound Name:	Sigma-2 Radioligand 1	
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An increasing body of research highlights the sigma-2 (σ 2) receptor as a valuable biomarker for tumor imaging and therapy.[1] Overexpressed in a wide range of proliferating cancer cells compared to guiescent cells, this receptor offers a distinct target for non-invasive imaging modalities like Single Photon Emission Computed Tomography (SPECT).[2][3] Selective radioligands for the σ 2 receptor, particularly those labeled with common SPECT isotopes such as Technetium-99m (99mTc) and Iodine-123 (123I), are crucial tools for visualizing tumor proliferation, assessing disease progression, and potentially monitoring therapeutic response. [4]

These application notes provide an overview of the key σ2 radioligands developed for SPECT imaging, summarize their characteristics, and present detailed protocols for their preclinical evaluation.

Application Notes The Sigma-2 Receptor as a Proliferation Biomarker

The density of σ 2 receptors has been shown to be up to 10 times higher in proliferating tumor cells than in their quiescent counterparts. [2][5] This differential expression makes the σ 2 receptor an attractive target for developing imaging agents that can report on the proliferative status of a tumor. [2][6] SPECT imaging with σ 2-selective radiotracers can, therefore, provide valuable functional information about a tumor's growth rate, which is often difficult to assess with conventional anatomical imaging.[6][7]



Key SPECT Radioligands for Sigma-2 Imaging

The development of σ 2-selective SPECT agents has primarily focused on two radionuclides: 99mTc and 123I.

- 99mTc-Labeled Ligands: Technetium-99m is the most widely used radionuclide in clinical nuclear medicine due to its ideal imaging characteristics (140 keV gamma emission) and convenient availability from a 99Mo/99mTc generator.[2] Several 99mTc-labeled ligands have shown promise in preclinical studies. For instance, a ligand designated as [99mTc]2 demonstrated subtype selectivity and favorable tumor uptake and retention in a mouse mammary adenocarcinoma model.[8] Another compound, referred to as [99mTc]51, also showed high affinity for σ2 receptors and successfully visualized breast tumor xenografts in mice.[2]
- 123I-Labeled Ligands: Iodine-123 is another suitable SPECT isotope, and several iodinated phenyl derivatives of high-affinity sigma ligands have been synthesized.[9] Compounds such as N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and its 4-iodo counterpart were identified as candidates for 123I labeling based on their high affinity for sigma binding sites in vitro.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for representative $\sigma 2$ SPECT radioligands based on published preclinical studies.

Table 1: In Vitro Binding Affinities of Sigma-2 Radioligands



Compound/Lig and	Target Receptor(s)	Ki (nM)	Selectivity (Ki σ1 / Ki σ2)	Tissue Source for Assay
Re-2 (Rhenium surrogate for [99mTc]2)	Sigma-2	22	123.8	Not Specified
Sigma-1	2,723			
Compound 1 (Parent for Iododerivatives)	Sigma-2	8.1	0.33	Rat Liver Membranes
Sigma-1	2.7	Guinea Pig Brain Membranes		
Compound 2 (3- lodo derivative)	Sigma-2	Not Reported	Not Reported	Rat Liver Membranes
Sigma-1	2.9	Guinea Pig Brain Membranes		
Compound 3 (4- lodo derivative)	Sigma-2	Not Reported	Not Reported	Rat Liver Membranes
Sigma-1	2.8	Guinea Pig Brain Membranes		

Data synthesized from multiple sources.[8][9]

Table 2: Preclinical In Vivo Tumor Uptake of [99mTc]2



Time Post- Injection	Tumor (%lD/g)	Tumor-to- Blood Ratio	Tumor-to- Muscle Ratio	Animal Model
1 hour	2.11	~1.5	~7.0	Mouse Mammary Adenocarcinoma (Cell Line 66)
4 hours	1.30	~2.0	~8.7	Mouse Mammary Adenocarcinoma (Cell Line 66)
8 hours	1.11	~2.8	~11.1	Mouse Mammary Adenocarcinoma (Cell Line 66)

%ID/g = Percentage of Injected Dose per Gram of Tissue. Ratios are estimated from biodistribution data.[8]

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Experimental ProtocolsProtocol 1: In Vitro Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a novel sigma-2 ligand.

1. Objective: To determine the $\sigma 1$ and $\sigma 2$ binding affinities of a test compound by measuring its ability to compete with a known radioligand.



- 2. Materials:
- Test compound (unlabeled)
- Radioligand: [3H]DTG (for σ2) and --INVALID-LINK---pentazocine (for σ1)
- Membrane Homogenates: Rat liver (for σ 2) and guinea pig brain (for σ 1)[2]
- Masking Agent: (+)-pentazocine (to block σ1 sites in the σ2 assay)[2]
- Assay Buffer: Tris-HCl (50 mM, pH 7.4)
- 96-well filter plates
- Scintillation fluid and counter
- 3. Procedure:
- Preparation:
 - Prepare serial dilutions of the test compound.
 - \circ Thaw membrane homogenates on ice. Dilute in assay buffer to a final protein concentration of 150-300 μ g/well .
- Sigma-2 Assay:
 - To each well, add:
 - 50 μL of assay buffer (for total binding) or excess unlabeled haloperidol (for non-specific binding) or test compound dilution.
 - 50 μL of [3H]DTG (final concentration ~2-5 nM).
 - 50 μL of 100 nM (+)-pentazocine to mask σ1 receptors.[2]
 - 50 μL of diluted rat liver membrane homogenate.
- · Sigma-1 Assay:



- To each well, add:
 - 50 μL of assay buffer (total binding) or excess unlabeled haloperidol (non-specific binding) or test compound dilution.
 - 50 μL of --INVALID-LINK---pentazocine (final concentration ~3 nM).[2]
 - 100 μL of diluted guinea pig brain membrane homogenate.
- Incubation & Harvesting:
 - Incubate plates at room temperature for 90-120 minutes.
 - Harvest the membranes by rapid filtration onto the filter plates.
 - Wash plates 3-4 times with ice-cold assay buffer.
- Counting & Analysis:
 - Allow filters to dry, then add scintillation fluid to each well.
 - Count the radioactivity using a scintillation counter.
 - Calculate specific binding (Total Non-specific).
 - Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Radiolabeling of a Ligand with 99mTc

This is a representative kit-based protocol for labeling a chelator-containing sigma-2 ligand with 99mTc.

- 1. Objective: To radiolabel a sigma-2 targeting molecule with 99mTc for SPECT imaging.
- 2. Materials:



- Lyophilized kit containing the precursor ligand, a chelator (e.g., based on N2S2), and a reducing agent (e.g., stannous glucoheptonate).[8]
- Sodium pertechnetate ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator.
- Saline solution (0.9% NaCl).
- Heating block or water bath.
- Radio-HPLC or TLC for quality control.
- 3. Procedure:
- Add a specified activity of [99mTc]NaTcO4 (e.g., 10-50 mCi) in saline to the lyophilized kit vial.
- Gently swirl the vial to ensure complete dissolution of the contents.
- Heat the reaction vial in a heating block or boiling water bath for 15-30 minutes at 100°C.[8]
- Allow the vial to cool to room temperature.
- Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-HPLC, comparing the retention time of the product to a non-radioactive standard, or using instant thin-layer chromatography (ITLC).
- The final product should have an RCP of >95% for in vivo use.[10]
- Dilute with sterile saline to the desired radioactive concentration for injection.

Protocol 3: Preclinical SPECT/CT Imaging and Biodistribution

This protocol outlines a typical in vivo study in tumor-bearing mice.

1. Objective: To evaluate the tumor-targeting ability and in vivo distribution of a new 99mTc-labeled sigma-2 radioligand.



2. Materials:

- Tumor-bearing mice (e.g., nude mice with human breast cancer xenografts like MCF-7 or MDA-MB-231).[2]
- 99mTc-labeled sigma-2 radioligand (prepared as in Protocol 2).
- Anesthesia (e.g., isoflurane).
- Preclinical SPECT/CT scanner.
- Gamma counter for biodistribution.
- 3. Procedure:
- · Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
 - Place the animal on the scanner bed with continuous anesthesia.
- · Radioligand Injection:
 - Administer a defined dose of the radioligand (e.g., 100-300 μCi) via tail vein injection.
- SPECT/CT Imaging:
 - At desired time points (e.g., 1, 4, and 8 hours post-injection), acquire SPECT images.
 - Typical acquisition parameters: 15-30 minutes scan time, using an energy window centered at 140 keV (e.g., 126-154 keV).[10]
 - Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.[11]
- Biodistribution Study (Ex Vivo):
 - Immediately after the final imaging session, euthanize the mouse.



- Dissect key organs and tissues (tumor, blood, muscle, liver, kidneys, brain, etc.).
- Weigh each tissue sample.
- Count the radioactivity in each sample and in injection standards using a gamma counter.
- Data Analysis:
 - Reconstruct SPECT/CT images. Analyze tumor uptake visually and quantitatively (e.g., using regions of interest).
 - For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
 - Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.

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